N-quinazolin-4-ylleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(quinazolin-4-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCLHAPTDCVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Biological Activities and Mechanistic Investigations of N Quinazolin 4 Ylleucine Derivatives
Anticancer and Antiproliferative Activities
N-quinazolin-4-ylleucine derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative properties. Their mechanisms of action are multifaceted, primarily involving the targeting of critical enzymes and signaling pathways that are often dysregulated in cancer.
Targeting Tyrosine Kinases (e.g., EGFR, HER2, VEGFR-2, CDK2, CDK9 Inhibition)
A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting various tyrosine kinases, which are crucial for cell signaling and proliferation. nih.govmdpi.com
EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers, making them key therapeutic targets. nih.govtbzmed.ac.ir Several quinazoline-based compounds have been developed as potent inhibitors of these receptors. nih.gov For instance, a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against EGFR, with some compounds showing comparable potency to the established drug erlotinib (B232). nih.gov Specifically, compound 17 in one study exhibited an IC₅₀ value of 0.072 µM against EGFR, similar to erlotinib's IC₅₀ of 0.087 µM. nih.gov Other studies have synthesized novel 4-anilinoquinazoline-acylamino derivatives that act as dual inhibitors of both EGFR and VEGFR-2. nih.govresearchgate.net Compounds 15a , 15b , and 15e from one such study showed potent EGFR inhibition with IC₅₀ values of 0.13 µM, 0.15 µM, and 0.69 µM, respectively. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives, such as compounds 2i and 3i , have shown potent inhibitory activity against not only EGFR but also HER2 and CDK2. nih.govnih.gov
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. tbzmed.ac.irmdpi.com Inhibition of VEGFR-2 is therefore a key strategy in cancer therapy. tbzmed.ac.ir this compound derivatives have been investigated for their VEGFR-2 inhibitory potential. nih.gov For example, a series of 4-anilinoquinazoline-urea derivatives were designed as dual inhibitors of EGFR and VEGFR-2, with compounds 19i , 19j , and 19l displaying potent VEGFR-2 inhibition with IC₅₀ values of 79 nM, 14 nM, and 14 nM, respectively. nih.gov Another study on 4-anilinoquinazoline-acylamino derivatives identified compounds 15a and 15e as having VEGFR-2 inhibitory activity with IC₅₀ values of 0.56 µM and 0.87 µM, respectively. nih.gov
CDK2 and CDK9 Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. A novel quinazoline (B50416) derivative, 44 , was identified as a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9, with IC₅₀ values of 4.9, 2.8, 2.2, 1.0, and 1.9 nM, respectively. nih.gov This compound demonstrated greater potency than the control drug dinaciclib against CDK9 (IC₅₀ of 2.7 nM). nih.gov
Inhibitory Activity of this compound Derivatives Against Various Tyrosine Kinases
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 17 | EGFR | 72 |
| 15a | EGFR | 130 |
| 15b | EGFR | 150 |
| 15e | EGFR | 690 |
| 15a | VEGFR-2 | 560 |
| 15e | VEGFR-2 | 870 |
| 19i | VEGFR-2 | 79 |
| 19j | VEGFR-2 | 14 |
| 19l | VEGFR-2 | 14 |
| 44 | CDK1 | 4.9 |
| CDK2 | 2.8 | |
| CDK4 | 2.2 | |
| CDK8 | 1.0 | |
| CDK9 | 1.9 |
Modulation of Cellular Signal Transduction Pathways
Beyond direct enzyme inhibition, this compound derivatives modulate key cellular signal transduction pathways implicated in cancer progression. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.
One study demonstrated that a quinazolin-4-one derivative, compound 17 , downregulated EGFR and its downstream effectors PI3K, AKT, and mTOR. nih.gov Another compound, 43 , a 4-methyl quinazoline derivative, was found to be a dual inhibitor of PI3K and histone deacetylase (HDAC). nih.gov It exhibited potent inhibition of PI3Kα and PI3Kδ with IC₅₀ values of 42 nM and 8.1 nM, respectively, and also inhibited HDAC1 and HDAC6 with IC₅₀ values of 1.4 nM and 6.6 nM, respectively. nih.gov This dual activity led to the modulation of p-AKT and Ac-H3 expression. nih.gov Furthermore, compound 50 , a 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative, inhibited PI3K activity with an IC₅₀ of 0.072 µM. nih.gov
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines
A crucial aspect of anticancer therapy is the ability to induce programmed cell death, or apoptosis, in cancer cells. This compound derivatives have been shown to effectively induce apoptosis and modulate the cell cycle in various cancer cell lines.
For example, compound 17 induced significant apoptosis in MCF-7 breast cancer cells, which was associated with an increased expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, and a decreased expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net This compound also caused cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells and at the pre-G1 and S phases in MDA-MB-231 cells. nih.gov Similarly, compound 43 was shown to interrupt the cell cycle and induce apoptosis in HCT116 cancer cells. nih.gov Another derivative, 50 , induced cell cycle arrest in the G2/M phase and apoptosis in HCC827 cells. nih.gov The compound JRF12 (2,4-dibenzylaminoquinazoline) was also identified as an inducer of apoptosis and caused a decrease in cells in the G1 phase and an increase in the G2 phase before cell death. nih.gov
Inhibition of DNA Gyrase B as an Antibacterial Mechanism
While primarily investigated for their anticancer properties, some this compound derivatives have also demonstrated potential as antibacterial agents. One of the key bacterial targets is DNA gyrase, an enzyme essential for DNA replication.
A study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified them as novel inhibitors of the DNA gyrase subunit B (GyrB). nih.govnih.gov The initial hit compound, f1 , showed an IC₅₀ of 1.21 µM against GyrB. nih.govnih.govresearcher.life Structural modifications led to the discovery of more potent inhibitors, f4 and f14 , with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.govnih.govresearcher.life Compound f1 also exhibited antibacterial activity against methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) of 4-8 µg/mL. nih.govnih.govresearcher.life Another study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds also identified compounds that inhibit E. coli DNA gyrase, with IC₅₀ values for compounds 4a , 5a , 5c , and 5d ranging from 3.19 to 4.17 µM. mdpi.com
Inhibitory Activity of this compound Derivatives Against DNA Gyrase B
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| f1 | GyrB | 1.21 |
| f4 | 0.31 | |
| f14 | 0.28 | |
| 4a | E. coli DNA gyrase | 3.19 - 4.17 |
| 5a | ||
| 5c | ||
| 5d |
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
Hypoxia, or low oxygen levels, is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that mediates the cellular response to hypoxia. nih.gov
A series of quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α. nih.govnih.gov From a high-throughput screen, quinazolin-4-one 1 was identified as an inhibitor of the HIF-1α transcriptional factor. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogue 16 , which was found to be approximately 5-fold more potent than the initial hit. nih.gov Western blot analysis confirmed that compound 16 completely suppressed HIF-1α accumulation at a concentration of 1 µM. nih.gov
Antimicrobial Efficacy
In addition to their anticancer activities, various this compound derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens. mdpi.comsemanticscholar.orgbiomedpharmajournal.org The structural versatility of the quinazoline scaffold allows for modifications that can confer potent antimicrobial properties. semanticscholar.org
Several studies have reported the synthesis of quinazolin-4(3H)-one derivatives and their evaluation as antimicrobial agents. mdpi.comnih.gov For instance, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were tested against four bacterial and four fungal strains. mdpi.com The majority of these compounds showed potent antimicrobial activity, with compound 5a being the most potent, exhibiting MIC values in the range of 1–16 µg/mL. mdpi.com Another study on arylidene-based quinazolin-4(3H)-one motifs found that compound 3m was the most active antibacterial agent against Staphylococcus aureus (MIC of 1.95 µg/mL) and a potent antifungal agent against Candida albicans, Aspergillus niger, and Rhizopus nigricans (MIC of 3.90 µg/mL). nih.gov The antibacterial activity of some of these derivatives is attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase. mdpi.comresearchgate.net
Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 5a | Various Bacteria | 1 - 16 |
| Various Fungi | ||
| 3m | Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 | |
| Aspergillus niger | ||
| Rhizopus nigricans |
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Quinazolinone derivatives, the core structure of this compound, have demonstrated a wide spectrum of pharmacological activities, including notable antibacterial effects. pharmpharm.ru Research indicates that these compounds are a promising class for the development of new antibacterial agents, which is particularly crucial given the rise of pathogenic microorganisms resistant to existing drugs. pharmpharm.rueco-vector.com
The antibacterial efficacy of these derivatives often varies between Gram-positive and Gram-negative bacteria. Many studies have found that Gram-positive bacteria are more susceptible to quinazolinone-based compounds. nih.gov This enhanced activity against Gram-positive strains may be attributed to better permeability through their bacterial cell wall. nih.gov For instance, certain synthesized quinazolinone derivatives showed powerful activity against Gram-positive bacteria, comparable to streptomycin, but had no effect on the Gram-negative species Pseudomonas aeruginosa. nih.gov Similarly, other research has confirmed that compounds with a naphthyl radical or an amide group linked to a phenyl radical exhibit pronounced antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. pharmpharm.rueco-vector.com These bacteria are common pathogens responsible for a wide range of human diseases and are known for their significant resistance to antibiotics. eco-vector.com
The mechanism of action for the antibacterial effects of quinazoline derivatives is believed to involve the inhibition of crucial bacterial enzymes. Some derivatives act as DNA gyrase inhibitors. nih.gov By inhibiting DNA synthesis and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, these compounds lead to bacterial cell death. eco-vector.com The structural features of the derivatives, such as the substituents on the quinazolinone nucleus, significantly influence their antibacterial profile. pharmpharm.runih.gov For example, the presence of a naphthyl radical can increase the hydrophobicity of the substance, enhancing its solubility in the bacterial cell membrane. pharmpharm.ru
Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives
| Bacterial Strain | Compound/Derivative Type | Observed Effect | Reference |
|---|---|---|---|
| Gram-positive bacteria | N-hexyl substituted isatin-quinazoline | Relatively active | nih.gov |
| Staphylococcus aureus | Derivative with a naphthyl radical | Bacteriostatic effect | pharmpharm.ru |
| Streptococcus pneumoniae | Derivative with a naphthyl radical | Bacteriostatic effect | pharmpharm.ru |
| Staphylococcus aureus | Derivative with an amide-linked phenyl group | Pronounced antimicrobial activity | pharmpharm.rueco-vector.com |
| Pseudomonas aeruginosa | General quinazolinone derivatives | No effect observed | nih.gov |
Antifungal Activity Against Fungal Species
Derivatives of the quinazoline nucleus have been recognized for their potential as antifungal agents in both agricultural and medicinal applications. nih.govmdpi.com A variety of synthetic studies have focused on quinazolinone derivatives due to their chemical and biological significance, which includes activity against various fungal species. nih.gov
Research into 3-alkylquinazolin-4-one derivatives has shown that these compounds can exhibit weak to good antifungal activities. nih.gov In one study, specific compounds like 6-bromo-3-propylquinazolin-4-one demonstrated significant in vitro antifungal activity against the hyphal growth of plant pathogenic fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov The antifungal bioassay results indicated that at a concentration of 50 μg/mL, certain derivatives could inhibit the growth of Gibberella zeae by over 50%. nih.gov
The structural characteristics of these compounds, particularly the substituents, play a crucial role in their antifungal efficacy. For example, the presence of a chlorine atom in certain pyrazol-quinazolinone compounds was found to have an obvious inhibitory effect on Rhizoctonia solani AG1. mdpi.com Studies on a series of quinazolin-4-(3H)-ones prepared under microwave irradiation also revealed that specific derivatives displayed good antifungal activity against tree plant fungi such as Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariensis, and Verticillium dahliae Kleb. researchgate.net
Table 2: Antifungal Activity of Selected Quinazolinone Derivatives
| Fungal Species | Compound/Derivative Type | Inhibition (%) at 50 μg/mL | Reference |
|---|---|---|---|
| Gibberella zeae | 6-fluoro-3-propylquinazolin-4-one | 55.0% | nih.gov |
| Gibberella zeae | 6-bromo-3-propylquinazolin-4-one | 50.3% | nih.gov |
| Fusarium oxysporum | 6-bromo-3-propylquinazolin-4-one | 47.2% | nih.gov |
| Rhizoctonia solani AG1 | Pyrazol-quinazolinone with chlorine | Obvious inhibitory effect | mdpi.com |
| Verticillium dahliae Kleb | 3-(4-chlorophenyl)-2-methyl-3H-quinazolin-4-one | Good activity | researchgate.net |
Antiviral and Anti-HIV Activities
The quinazolin-4-one scaffold has emerged as a promising framework for the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net These inhibitors can block specific viral processes, thereby preventing the virus from replicating and spreading within the host. researchgate.net
A significant area of research has focused on developing capsid inhibitors, which represent a promising strategy for long-acting antiviral treatments against HIV-1. researchgate.net The HIV-1 capsid is a critical drug target due to its highly conserved sequence and its essential role throughout the viral life cycle. researchgate.net By disrupting the interactions between capsid proteins, these inhibitors can impair the proper assembly or disassembly of the viral core, effectively suppressing HIV-1 replication. researchgate.net
One notable quinazolin-4-one-based HIV-1 capsid inhibitor, GSK878, demonstrates high antiviral activity by binding to a specific pocket on the capsid protein. researchgate.net This binding interferes with key viral processes, including trafficking, nuclear entry, and reverse transcription, by altering the stability of the viral core. researchgate.net The mechanism involves the formation of hydrogen bonds with specific amino acid residues of the capsid protein, such as Thr107 and Asn57. researchgate.net Other quinazoline-related derivatives have been shown to act as HIV-1 entry inhibitors, targeting the viral envelope glycoprotein gp120 and blocking viral fusion with host cells. nih.gov This activity was observed against both R5 and X4 viral strains. nih.gov
Antimalarial Potential
Quinazolinone derivatives have been extensively investigated as a source of new antimalarial drugs, largely inspired by the natural product febrifugine. nih.govnih.gov Febrifugine, isolated from the Chinese herb Dichroa febrifuga Lour, contains a 4-quinazolinone ring that is essential for its potent antimalarial activity. nih.govnih.gov The increasing prevalence of drug-resistant malaria parasites has made the development of novel agents with different mechanisms of action a critical priority. nih.gov
Synthetic analogues of febrifugine and other 2,3-disubstituted-4(3H)-quinazolinones have shown significant in vivo antimalarial activity against Plasmodium species, such as Plasmodium berghei in mice. nih.gov Studies have demonstrated that the 4-quinazolinone moiety, along with substitutions at the N3 position, are crucial for biological activity. nih.gov The appeal of these synthetic compounds lies not only in their potential efficacy but also in their simpler, more cost-effective synthetic routes compared to complex natural products or existing drugs like Chloroquine and Artemisinin. nih.gov Some novel febrifugine analogues have exhibited excellent in vivo antimalarial activity with a therapeutic index over ten times greater than that of febrifugine and chloroquine. nih.gov
Mechanism of Action: Disruption of Parasitic Folate Pathway (e.g., Malarial Reductase Activity)
One of the key mechanisms through which this compound derivatives exert their antimalarial effect is by targeting the parasite's folate biosynthesis pathway. nih.gov Folate is essential for the synthesis of nucleic acids and amino acids, and its pathway is a well-established target for antimalarial drugs. These compounds act as folic acid antagonists. nih.gov
Specifically, leucine-linked quinazolin-4(3H)-one-sulphonamide hybrids have been designed to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum (Pf-DHFR). nih.gov This enzyme is a crucial component of the folate pathway. By inhibiting Pf-DHFR, the quinazolinone derivatives disrupt the parasite's ability to produce essential metabolites, leading to its death. In silico and in vitro studies have confirmed that active scaffolds of these compounds show significant enzyme inhibition efficacy against the Pf-DHFR receptor, thereby distorting malarial reductase activity. nih.gov
Activity against Drug-Resistant Parasitic Strains
The rise of drug-resistant strains of Plasmodium falciparum is a major global health challenge, rendering many conventional antimalarial drugs, such as chloroquine, ineffective. nih.govnih.govtechlinkcenter.org This has created an urgent need for new therapeutic agents that can overcome these resistance mechanisms. nih.govtechlinkcenter.org Quinoline-based compounds, a class to which quinazolines are related, have been a cornerstone of antimalarial therapy, and research continues to explore new derivatives to combat resistance. nih.govnih.gov
The natural product febrifugine, which features the quinazolinone core, is notable for having no reported parasite resistance, making its derivatives particularly attractive for development. nih.govnih.gov Novel 4-aminoquinoline (B48711) hydrazone analogues have been tested against the multidrug-resistant K1 strain of P. falciparum and have shown potent activity. nih.gov Some of these compounds maintained similar activity across both multidrug-resistant (Dd2) and sensitive (3D7) parasite strains, suggesting no cross-resistance. nih.gov The development of new quinazolinone derivatives is a promising strategy to circumvent the problem of drug resistance, potentially by acting on novel targets or by evading the efflux pump mechanisms that confer resistance to drugs like chloroquine. nih.gov
Anti-inflammatory and Analgesic Effects
Quinazoline and quinazolinone derivatives are well-documented for their significant anti-inflammatory and analgesic properties. nih.govnih.govnih.govmdpi.com These compounds have been evaluated in various animal models, demonstrating their potential to modulate inflammatory and nociceptive pathways. researchgate.net
The anti-inflammatory activity has been assessed using models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats. nih.gov In these studies, quinazoline derivatives have shown a dose-dependent inhibition of edema and granuloma formation, with some compounds exhibiting efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and phenylbutazone. nih.govnih.gov The analgesic potential has been evaluated using the acetic acid-induced writhing test in mice (for peripheral analgesia) and the hot plate test (for central analgesia). Certain derivatives significantly reduced the number of writhings and increased pain latency, indicating both peripheral and central analgesic effects. nih.gov
Mechanistic studies suggest that the anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.govnih.gov Molecular docking studies have supported this, showing that these derivatives can fit into the active site of the COX-2 enzyme. nih.gov The structure-activity relationship is critical, with factors like the presence of electron-withdrawing groups and the hybridization of the quinazolinone moiety with other heterocyclic systems (e.g., thiazolidinone) enhancing the anti-inflammatory activity. nih.govmdpi.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Activity | Model | Compound/Derivative Type | Key Finding | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Showed 32.5% edema inhibition | nih.gov |
| Anti-inflammatory | Carrageenan-induced paw edema | 2-phenyl-4(3H) quinazolinone derivatives (VIa, VIb) | More potent than indomethacin | nih.gov |
| Analgesic | Acetic acid-induced writhing | 2,4,6-trisubstituted-quinazoline derivatives | Four compounds were more potent than indomethacin | nih.gov |
| Analgesic | Acetic acid-induced writhing | 3H-quinazolin-4-one derivatives (e.g., 6c, 14, 16) | Induced significant reduction in writhing response | nih.gov |
| Dual Activity | Various | Novel quinazolinones conjugated with ibuprofen or indole acetamide | Showed improved analgesic activity and similar anti-inflammatory activity to celecoxib | nih.gov |
Investigated Mechanisms of Action (e.g., Cyclooxygenase (COX) Inhibition)
The anti-inflammatory potential of quinazoline derivatives has been explored through their interaction with cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Research has focused on the two main isoforms, COX-1 and COX-2. Some quinazoline derivatives have demonstrated selective inhibitory activity toward COX-1. In one study, a series of quinazoline derivatives were synthesized and evaluated for their in vitro inhibitory activity against both COX isoenzymes. From this series, eleven compounds showed good to excellent inhibitory activity against COX-1, with IC50 values ranging from 0.064 to 3.14 μM. nih.gov Notably, seven of these compounds were found to be completely selective for COX-1, showing no inhibition of COX-2 even at concentrations up to 50 μM. nih.gov The most potent compound in this series exhibited an IC50 value of 64 nM, which is significantly lower than that of the reference drug ibuprofen (IC50 = 2.19 μM). nih.gov
Conversely, other research efforts have been directed at developing quinazoline derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. For instance, a series of 1,5-diarylpyrazoles-urea based hybrid molecules incorporating a quinazoline scaffold were investigated. One compound, PYZ16, showed the highest COX-2 inhibitory activity and selectivity with an IC50 of 0.52 μM and a selectivity index of 10.73, which was superior to the standard drug Celecoxib (IC50 = 0.78 μM, S.I. = 9.51). nih.gov
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| Quinazoline Derivative 9b | COX-1 | 0.064 | Selective for COX-1 | Ibuprofen (IC50 = 2.19 µM) |
| Quinazoline Derivative 3b | COX-1 | < 10 | 5-27 | Ibuprofen |
| Quinazoline Derivative 3c | COX-1 | < 10 | 5-27 | Ibuprofen |
| Quinazoline Derivative 3k | COX-1 | < 10 | 5-27 | Ibuprofen |
| PYZ16 | COX-2 | 0.52 | 10.73 | Celecoxib (IC50 = 0.78 µM) |
Antioxidant Properties and Free Radical Scavenging Capabilities
This compound derivatives have been the subject of numerous preclinical investigations for their antioxidant potential. These studies often employ various in vitro assays to determine the capacity of these compounds to neutralize harmful free radicals. The antioxidant activity is frequently attributed to the core quinazolin-4(3H)-one ring system, often enhanced by various substitutions. sapub.org
Several studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate these derivatives. In one study, most of the tested quinazolin-4-one derivatives demonstrated high to moderate interaction with the DPPH radical. sapub.org Another investigation of 2-substituted quinazolin-4(3H)-ones found that dihydroxy-substituted derivatives, particularly compounds 21e , 21g , and 21h , exhibited the most potent radical scavenging activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. mdpi.com
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method. In this assay, monohydroxy derivatives of quinazolin-4(3H)-one showed EC50 values ranging from 23.0 to 69.9 μM. nih.gov Furthermore, linking the quinazolin-4-one scaffold with phenolic compounds has been shown to enhance antioxidant effects, with some ortho diphenolic derivatives demonstrating stronger activity than reference antioxidants like ascorbic acid and Trolox. mdpi.com Nitric oxide (NO) scavenging assays have also been employed, revealing that certain derivatives are effective scavengers of this reactive nitrogen species. sapub.orgmdpi.com
Table 2: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Assay | Result (IC50/EC50) | Reference Compound |
| Dihydroxy-substituted quinazolinone 21h | DPPH | 7.2 µM | - |
| Dihydroxy-substituted quinazolinone 21g | DPPH | 7.4 µM | - |
| Dihydroxy-substituted quinazolinone 21e | DPPH | 7.5 µM | - |
| Monohydroxy derivative 21c | ABTS | 23.0 µM | - |
| Ortho diphenolic derivatives | ABTS, DPPH, NO | Higher than Ascorbic Acid & Trolox | Ascorbic Acid, Trolox |
| Quinoline-1,3,4-oxadiazole hybrid 4i | DPPH | - | Gallic Acid |
| Quinoline-1,3,4-oxadiazole hybrid 4a | NO Scavenging | 2.67 µM | Gallic Acid (IC50 = 728.68 µM) |
Mechanisms Explored: Hydrogen Atom Transfer, Electron Donation, and Metal Chelation
The antioxidant activity of this compound derivatives is understood to operate through several key mechanisms. The capacity of these compounds to scavenge free radicals is often attributed to their ability to donate a hydrogen atom or an electron. sapub.org
Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) are primary pathways. The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. The SET mechanism involves the donation of an electron to the free radical to form a more stable species. The antioxidant activity of many quinazolin-4-one derivatives is due to their electron delocalization or hydrogen radical donating ability to radicals like DPPH. sapub.org Phenolic derivatives of quinazolin-4(3H)-one, in particular, are investigated for their antioxidant potential based on these mechanisms. mdpi.com The presence and position of hydroxyl groups on the phenyl ring attached to the quinazolinone core are crucial for this activity. mdpi.comresearchgate.net
Other Pharmacological Activities (Preclinical Investigations)
Derivatives of the quinazolin-4(3H)-one scaffold have been extensively evaluated in preclinical models for their potential as anticonvulsant agents. The primary screening models used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice, which are considered standard preclinical screens for antiepileptic drugs. mdpi.comnih.govresearchgate.net
In various studies, synthesized quinazolinone derivatives have shown significant anticonvulsant activity. For example, a series of novel fluorinated quinazolines demonstrated considerable activity, with some compounds exhibiting higher potency than the reference drugs methaqualone and valproate. mdpi.com Another study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones reported that several compounds exhibited moderate to significant activity when compared to diazepam. nih.gov
The MES model is useful for identifying compounds that prevent the spread of seizures, simulating human tonic-clonic epilepsy. nih.gov The scPTZ model is effective in predicting efficacy against absence seizures (generalized spike-wave epilepsies). mdpi.com Many of the tested quinazoline derivatives have shown protection in both models, indicating a broad spectrum of potential anticonvulsant activity. mdpi.comnih.gov For instance, one investigation found that most of their synthesized compounds displayed anticonvulsant activity in the scPTZ screen. nih.gov Another study reported that certain derivatives exhibited promising effects in the MES test. researchgate.net
Table 3: Preclinical Anticonvulsant Screening of Selected Quinazoline Derivatives
| Compound Series | Animal Model | Test | Observation | Reference Drug(s) |
| Fluorinated quinazolines (5b, 5c, 5d) | Mice | scPTZ, MES | Showed highest anticonvulsant activities | Methaqualone, Valproate |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Mice | MES | Moderate to significant activity | Diazepam |
| Quinazoline-4(3H)-ones (1–24) | Mice | scPTZ | Displayed anticonvulsant activity | - |
| Quinazolinone derivatives ("a" and "b" series) | Mice | PTZ-induced seizure | Potential anticonvulsant activity, especially compound 8b | Phenobarbital, Diazepam |
A key strategy in managing type 2 diabetes is the control of postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Several this compound derivatives have been investigated for their potential to inhibit these enzymes.
In vitro studies have demonstrated that various quinazolin-4(3H)-one derivatives possess significant inhibitory activity against α-glucosidase. One study synthesized a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives and found a wide range of inhibitory activities, with IC50 values from 14.4 µM to over 750 µM. nih.gov The most potent compound, 7b , had an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acted as a competitive inhibitor of α-glucosidase. nih.gov
Similarly, quinoline (B57606)–1,3,4-oxadiazole conjugates have been evaluated, showing low micromolar α-glucosidase inhibition with IC50 values between 15.85 to 63.59 µM, alongside more moderate α-amylase inhibition. nih.gov The most effective α-glucosidase inhibitor from this series, compound 4i , had an IC50 of 15.85 µM, which was more potent than acarbose (IC50 = 17.85 µM). nih.gov These findings highlight the potential of the quinazoline scaffold in developing new agents for diabetes management.
Table 4: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Drug |
| Quinazolin-4(3H)-one derivative 7b | α-Glucosidase | 14.4 | Acarbose |
| Quinoline-1,3,4-oxadiazole hybrid 4i | α-Glucosidase | 15.85 | Acarbose (IC50 = 17.85 µM) |
| Phenyl-1,2,3-triazolyl hybrid 12k | α-Glucosidase | 22.47 | Acarbose |
| p-fluorobenzyl compound 4k | α-Glucosidase | 23.69 | Acarbose |
Quinazoline derivatives are well-recognized for their antihypertensive properties, with several analogues like Prazosin being used clinically. japsonline.com Preclinical research continues to explore new derivatives for improved efficacy. These compounds often exert their effect through mechanisms such as α1-adrenergic receptor blockade. japsonline.com
In vivo screening in animal models is the primary method for evaluating the antihypertensive potential of new quinazoline derivatives. nih.gov In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were screened in vivo. Out of eighteen compounds, seven demonstrated a hypotensive effect and also produced bradycardia. nih.govresearchgate.net These compounds were reported to have better activity than the reference drug Prazosin. nih.govresearchgate.net
Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines and tested their hypotensive effects in normotensive rats. nih.gov The results indicated that replacing the furoylpiperazine moiety of prazosin with a substituted piperidine group could be done without losing blood pressure-lowering activity. Some of the new compounds were found to be as potent as prazosin. nih.gov Further evaluation in conscious spontaneously hypertensive rats showed that at higher doses, two of the new agents appeared to be even more efficacious than prazosin. nih.gov These preclinical studies underscore the potential of novel this compound derivatives in the development of new antihypertensive therapies. japsonline.com
Table 5: Preclinical Antihypertensive Activity of Selected Quinazoline Derivatives
| Compound Series | Animal Model | Key Finding | Reference Drug |
| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a, 6b) | In vivo | Showed hypotensive effect and produced bradycardia; better activity than reference. | Prazosin |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Normotensive and Spontaneously Hypertensive Rats | Some compounds as potent as the reference; two were more efficacious at higher doses. | Prazosin |
| Quinazoline derivatives (4a & 4e) | In vitro (α1-adrenergic receptor blocking) | Showed better α1-adrenergic receptor blocking activity than other synthesized compounds. | Prazosin |
Inhibition of Cytochrome bd Oxidase in Mycobacterium tuberculosis
The emergence of multi- and extensively drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of novel therapeutics targeting new pathways essential for bacterial survival. embopress.org One such promising target is the electron transport chain, which is crucial for generating ATP. Mtb possesses two terminal respiratory oxidases: the cytochrome bcc:aa₃ oxidase and the cytochrome bd oxidase. nih.gov While the cytochrome bcc:aa₃ is the primary oxidase under normal oxygen conditions, the cytochrome bd oxidase becomes critical for ATP production and survival under low-oxygen conditions, such as those found within host granulomas. nih.gov This functional redundancy limits the effectiveness of drugs that target only one of the oxidases. embopress.org
The clinical candidate Telacebec (Q203) inhibits the cytochrome bcc:aa₃ oxidase, but its bactericidal activity is limited by the continued function of the cytochrome bd oxidase. embopress.orgnih.gov This has spurred research into identifying potent inhibitors of cytochrome bd oxidase to be used in combination therapy. N-quinazolin-4-yl amine derivatives have been identified as a promising class of compounds that target this enzyme.
A whole-cell screening approach led to the identification of a quinazolin-4-amine compound, ND-011992, as an inhibitor of cytochrome bd oxidase. embopress.org Mechanistic studies revealed that while ND-011992 alone had a minimal effect on the oxygen consumption of Mtb, its combination with Q203 resulted in a complete halt of respiration. embopress.org This synergistic effect confirms that dual inhibition of both terminal oxidases is a viable strategy to eradicate the bacteria. embopress.org
Further structure-activity relationship (SAR) studies on N-phenethyl-quinazolin-4-yl-amines have been conducted to optimize their potency. mdpi.com A series of 22 new derivatives were synthesized and evaluated for their ability to deplete ATP in Mycobacterium bovis BCG, Mtb H37Rv, and a clinical Mtb isolate, both in the presence and absence of Q203. mdpi.com The assay confirmed that the activity of these compounds was dependent on the inhibition of cytochrome bd oxidase, as their effect was synergistic with Q203. mdpi.com Two compounds from this series, 12a and 19a , demonstrated greater potency against all three mycobacterial strains than the natural cytochrome bd inhibitor, aurachin D. mdpi.com
Table 1: Inhibitory Activity of N-phenethyl-quinazolin-4-yl-amine Derivatives against Mycobacterial Strains
| Compound | Target | Organism | Assay | Activity |
|---|---|---|---|---|
| ND-011992 | Cytochrome bd Oxidase | Mycobacterium tuberculosis | Oxygen Consumption | Negligible effect alone, complete inhibition with Q203 embopress.org |
| N-phenethylquinazolin-4-amine (3) | Cytochrome bd Oxidase | Mycobacterium bovis BCG | ATP Depletion | IC₅₀ = 11 µM mdpi.com |
| N-phenethylquinazolin-4-amine (3) | Cytochrome bd Oxidase | Mycobacterium tuberculosis H37Rv | ATP Depletion | IC₅₀ = 27 µM mdpi.com |
| 12a | Cytochrome bd Oxidase | M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis N0145 | ATP Depletion | More active than aurachin D mdpi.com |
| 19a | Cytochrome bd Oxidase | M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis N0145 | ATP Depletion | More active than aurachin D mdpi.com |
General Enzyme Inhibition: Poly (ADP-ribose) Polymerase (PARP), Thymidylate Synthase, Urease, Phosphodiesterase, Histone Deacetylase (HDAC), Ubiquitin Specific Peptidase 7 (USP7)
Derivatives of the quinazoline scaffold have been investigated for their inhibitory activity against a wide range of enzymes implicated in various diseases, including cancer and inflammatory conditions.
Poly (ADP-ribose) Polymerase (PARP) PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway for single-strand breaks. mdpi.com PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, leading to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality, especially in cancers with existing DNA repair defects like BRCA mutations. mdpi.comfrontiersin.org Several 2-alkyl- and 2-aryl-substituted quinazolin-4(3H)-ones have been synthesized and shown to be potent PARP inhibitors. nih.gov Structure-activity relationship studies revealed that 8-methylquinazolinones were among the most potent, with IC₅₀ values in the nanomolar range (0.13-0.27 µM). nih.gov For instance, the compound 8-hydroxy-2-methylquinazolinone (NU1025) exhibited an IC₅₀ of 0.40 µM. nih.gov
Thymidylate Synthase (TS) Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA synthesis. mdpi.com Inhibition of TS leads to "thymineless death" and has been a key target for cancer chemotherapy. Quinazoline antifolates have been developed as TS inhibitors. nih.gov Studies on 4-thio-5,8-dideazafolic acid analogues, structurally related to the known TS inhibitor N¹⁰-propargyl-5,8-dideazafolic acid, showed that replacing the 4-oxo group with a thio group did not diminish TS inhibition. nih.gov Molecular docking studies have further elucidated the binding modes of quinazoline antifolate derivatives within the active site of human thymidylate synthase, highlighting hydrophobic interactions with key residues like Leu192, Leu221, and Tyr258.
Urease Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. A series of novel quinazolin-4(3H)-one derivatives incorporating triazole, thiadiazole, and thiosemicarbazide functionalities demonstrated excellent in vitro urease inhibitory activity. nih.gov Many of these compounds displayed significantly greater potency than the reference inhibitors thiourea (B124793) and acetohydroxamic acid. For example, compounds 5a , 5c , and 5e showed IC₅₀ values of 1.96, 1.88, and 1.90 µg/mL, respectively, compared to thiourea's IC₅₀ of 15.06 µg/mL. nih.gov Similarly, 2,3-disubstituted quinazolin-4(3H)-ones containing furan and oxadiazole rings also exhibited potent urease inhibition, with IC₅₀ values ranging from 1.55 to 2.65 µg/mL. nih.gov
Phosphodiesterase (PDE) Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. A series of novel substituted 4-hydrazinoquinazoline derivatives and fused triazoloquinazolines were designed and evaluated as inhibitors of PDE7A, an enzyme expressed in T-lymphocytes and skeletal muscle. nih.gov Several synthesized compounds, including 4b , 4g , 5c , and 5f , showed potent inhibition of PDE7A with IC₅₀ values ranging from 0.114 to 0.18 µM, which is comparable to the selective PDE7A inhibitor BRL50481 (IC₅₀ = 0.034 µM). nih.gov Other studies have explored quinazolinone derivatives as inhibitors of PDE4B for potential use in treating asthma. researchgate.net
Histone Deacetylase (HDAC) HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. They are validated targets for cancer therapy. mdpi.com Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been synthesized as selective HDAC6 inhibitors. nih.gov Compound 4b ((E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide) was identified as a highly potent HDAC6 inhibitor with an IC₅₀ of 8 nM. nih.gov Another promising candidate, 3f (N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide), also selectively inhibited HDAC6 with an IC₅₀ of 29 nM. nih.gov
Ubiquitin Specific Peptidase 7 (USP7) USP7 is a deubiquitylating enzyme that regulates the stability of numerous proteins involved in cancer-related pathways, including the tumor suppressor p53. nih.gov Its inhibition is a promising strategy for cancer treatment. A series of novel quinazolin-4-one derivatives were synthesized, from which compounds C9 and C19 emerged as the most potent USP7 inhibitors with low micromolar potency. nih.gov Docking studies suggested these molecules bind to the USP7 active site through hydrogen bonds and hydrophobic interactions. nih.gov
Table 2: General Enzyme Inhibitory Activities of Quinazoline Derivatives
| Enzyme Target | Compound Class | Key Findings / Representative Compounds | IC₅₀ Values |
|---|---|---|---|
| PARP | 8-Methylquinazolinones | Potent inhibitors of DNA repair enzyme. nih.gov | 0.13 - 0.27 µM nih.gov |
| 8-Hydroxy-2-methylquinazolinone (NU1025) | Potentiated cytotoxicity of DNA damaging agents. nih.gov | 0.40 µM nih.gov | |
| Thymidylate Synthase | 4-Thio-5,8-dideazafolic acid analogues | Thio-substitution did not alter inhibition. nih.gov | Not specified |
| Urease | Quinazolin-4(3H)-one with triazole/thiadiazole | More potent than standard inhibitors. nih.gov | 1.88 - 6.42 µg/mL nih.gov |
| 2,3-Disubstituted quinazolin-4(3H)-one | Furan-containing derivatives were most active. nih.gov | 1.55 - 2.65 µg/mL nih.gov | |
| Phosphodiesterase (PDE7A) | 4-Hydrazinoquinazolines | Potency comparable to selective inhibitor BRL50481. nih.gov | 0.114 - 1.966 µM nih.gov |
| Histone Deacetylase (HDAC6) | Quinazolin-4-one with hydroxamic acid | Selective and potent inhibition. nih.gov | 4b : 8 nM nih.gov, 3f : 29 nM nih.gov |
| Ubiquitin Specific Peptidase 7 (USP7) | Quinazolin-4-one derivatives | Potent inhibitors targeting a deubiquitylating enzyme. nih.gov | Low micromolar range nih.gov |
Structure Activity Relationship Sar Studies of N Quinazolin 4 Ylleucine Derivatives
Influence of Substitution Patterns on Modulating Biological Activity
The incorporation of amino acid moieties, such as leucine (B10760876), at the N-position of the quinazoline (B50416) scaffold is a key strategy to enhance bioavailability and modulate pharmacological activity. nih.gov While direct SAR studies on N-quinazolin-4-ylleucine are not extensively detailed in the provided search results, the use of other amino acids provides valuable insights. For instance, the synthesis of novel quinazolin-4(3H)-one derivatives incorporating various amino acids has been shown to improve their anticonvulsant properties. nih.govdrugbank.com These amino acid-conjugated derivatives were designed to enhance their passage through biological membranes and interaction with target proteins. nih.gov
In the context of antimalarial agents, the conjugation of cationic amino acids like lysine (B10760008) and ornithine to the 4-aminoquinoline (B48711) side chain has been explored to improve activity, suggesting that the amino acid's physicochemical properties (e.g., charge, lipophilicity) are critical. nih.gov Leucine, as a branched-chain, nonpolar amino acid, would be expected to influence the lipophilicity and steric profile of the molecule, thereby affecting its absorption, distribution, and target engagement. drugbank.com
Table 1: Influence of Amino Acid Substitution on Quinazolinone Activity
| Compound Series | Amino Acid Moiety | Observed Effect | Potential Implication for Leucine |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Various amino acids | Improved bioavailability and anticonvulsant activity. nih.govdrugbank.com | Leucine may enhance lipophilicity, potentially improving CNS penetration and efficacy. |
Substitutions on the quinazoline ring are fundamental to defining the compound's biological action. researchgate.netresearchgate.net
Position 2: The substituent at this position significantly impacts activity. For antimicrobial agents, a methyl or thiol group is considered essential. nih.gov In the realm of kinase inhibitors, introducing a fluorine atom to a phenyl ring at the C-2 position has been shown to be vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov
Position 3: The nature of the substituent at N-3 is critical. Attaching a substituted aromatic ring at this position is important for antimicrobial effects. nih.gov Furthermore, incorporating an amino fragment, such as a piperazine (B1678402) ring, at position 3 can markedly enhance the biological properties compared to unsubstituted quinazolines. researchgate.net
Position 4: This position is frequently modified to tune activity. A 4-anilino moiety is a cornerstone for many EGFR kinase inhibitors, influencing binding affinity and selectivity. nih.govnih.gov The selectivity for HER2 over EGFR, for example, is highly dependent on the nature of the aniline (B41778) group at C-4. nih.gov For antimalarial compounds, a 4-amino group is crucial for activity, aiding in the drug's accumulation within the parasite. nih.gov
Table 2: Summary of Substituent Effects on the Quinazoline Ring
| Position | Favorable Substituent/Group | Resulting Biological Activity |
|---|---|---|
| 2 | Methyl, Thiol | Antimicrobial nih.gov |
| 3 | Substituted Aromatic Ring, Piperazine | Antimicrobial, General Biological Activity nih.govresearchgate.net |
| 4 | Amine/Substituted Amine, Anilino | Antimicrobial, Kinase Inhibition, Antimalarial nih.govnih.govnih.gov |
| 6 | Halogen (Cl, I), Electron-donating groups | Antimicrobial, Kinase Inhibitor Selectivity, Antiproliferative nih.govnih.gov |
The linker connecting the quinazoline core to other chemical moieties is a critical determinant of biological activity, influencing both potency and selectivity.
Linker Length: The length of the linker chain can dictate the optimal positioning of the molecule within a target's binding site. For dual EGFR/VEGFR2 inhibitors, a longer carbon chain linker was found to be favorable. nih.gov Conversely, for certain antimalarial 4-aminoquinoline derivatives, the optimal linker length was found to be between two and three carbon atoms, with longer chains leading to reduced potency. nih.gov
Chemical Nature: The chemical composition of the linker is equally important. In a series of quinazolinone-2-carboxamide antimalarials, replacing an ether oxygen atom in the linker with a thioether or an N-methyl group led to a significant loss of potency, while a sulfone analogue was completely inactive. acs.org This highlights the specific electronic and conformational properties imparted by the ether linkage. In contrast, sulfonamide-linked quinazolinones, particularly when combined with iodine substitution on the quinazoline ring, have demonstrated enhanced antibacterial activity. nih.gov The replacement of an amide linker with a less rigid methyl-amino linker resulted in a nearly 50-fold decrease in EGFR inhibitory activity, underscoring the importance of the linker's structural integrity. nih.gov
Specific SAR for Kinase Inhibitory Potency
The 4-anilino-quinazoline scaffold is a well-established pharmacophore for targeting protein kinases, particularly EGFR and HER2. nih.gov
Selectivity: The selectivity of inhibitors for HER2 over EGFR can be finely tuned. It is highly dependent on the substitution pattern of the aniline moiety at the C-4 position and the nature of substituents at the C-6 position of the quinazoline ring. nih.gov
Potency: Potency is influenced by multiple factors. The introduction of electron-donating groups at positions 6 and 7 of the quinazoline core has been shown to increase antiproliferative activity. nih.gov Furthermore, the linker connecting the quinazoline to other parts of the molecule is crucial; a longer chain was found to be beneficial for dual EGFR/VEGFR2 inhibition. nih.gov In one study, replacing an amide linker with a methyl-amino linker caused a drastic reduction in activity, indicating the importance of the linker's rigidity and hydrogen-bonding capacity. nih.gov
Table 3: SAR for Kinase Inhibitory Activity
| Structural Modification | Effect on Kinase Inhibition |
|---|---|
| Aniline moiety at C-4 and substituents at C-6 | Governs selectivity for HER2 over EGFR. nih.gov |
| Electron-donating groups at C-6 and C-7 | Increases antiproliferative activity. nih.gov |
| Longer linker chain (in specific series) | Favorable for dual EGFR/VEGFR2 inhibition. nih.gov |
Specific SAR for Antimicrobial Spectrum and Efficacy
Quinazoline derivatives have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria. nih.gov
Key Substitutions: SAR studies have identified several key structural features for potent antimicrobial activity. These include the presence of substituents at positions 2 and 3, the introduction of halogen atoms (like chlorine or iodine) at positions 6 and 8, and the substitution of an amine or a substituted amine at the 4th position. nih.gov
Specific Moieties: The presence of a substituted aromatic ring at position 3, coupled with a methyl or thiol group at position 2, is considered essential for good antimicrobial action. nih.gov
Linker and Ring Substitutions: Combining a sulfonamide linker at N-3 with iodine atoms at positions 6 and 8 of the quinazoline ring has been shown to significantly enhance antibacterial activity. nih.gov
Specific SAR for Antimalarial Activity
The 4-aminoquinoline scaffold, a close relative of the core structure, is a mainstay in antimalarial drug discovery. nih.gov
Core Requirements: The nitrogen atom of the 4-amino group and a tertiary amine in the side chain are considered essential for activity. These groups become protonated, which helps the drug accumulate in the acidic food vacuole of the parasite. nih.gov
Linker Optimization: The length of the side chain linker is critical. An optimal length of two to three carbon atoms helps maintain activity against chloroquine-resistant strains of P. falciparum. nih.gov Linker chains longer than three carbons have been associated with a decrease in potency. nih.gov
Quinazolinone Derivatives: In a series of quinazolinone-2-carboxamide derivatives, a dramatic improvement in potency (from micromolar to nanomolar) was achieved by replacing a fluorine atom at the R4 position with a hydrogen atom. acs.org This subtle change highlights the high sensitivity of the target interaction to the electronic and steric properties of the substituents.
Table 4: SAR for Antimalarial Activity
| Structural Feature | Impact on Antimalarial Efficacy |
|---|---|
| 4-Amino group and side-chain tertiary amine | Essential for accumulation in the parasite. nih.gov |
| 2-3 carbon atom linker chain | Optimal for activity against resistant strains. nih.gov |
| R4-substituent (Quinazolinone-2-carboxamides) | H >> F; leads to a >300-fold increase in potency. acs.org |
Computational and Theoretical Chemistry Investigations of N Quinazolin 4 Ylleucine
Molecular Docking Studies: Analysis of Ligand-Protein Interactions and Predicted Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For N-quinazolin-4-ylleucine and its derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).
Studies have shown that the quinazoline (B50416) scaffold is a key structural feature for binding to the ATP-binding site of EGFR tyrosine kinase. nih.gov The docking of this compound analogues into the EGFR active site (PDB ID: 1M17) reveals crucial interactions with key amino acid residues. nih.gov The central quinazoline ring is predicted to have significant binding contributions. nih.gov For instance, the nitrogen atom at position 1 (N1) of the quinazoline ring often forms a key hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR), an interaction that is critical for anchoring the inhibitor in the binding pocket.
The leucyl side chain of this compound explores a hydrophobic pocket within the active site. The specific interactions and binding energy can be influenced by the stereochemistry of the leucine (B10760876) moiety and the presence of additional substituents on the quinazoline ring. The binding affinity is often quantified by a docking score, which is an estimation of the free energy of binding. Lower docking scores typically indicate a more favorable binding interaction.
In a study of 4-anilino quinazoline derivatives, compounds with significant docking affinities for the protein tyrosine kinase demonstrated binding energies ranging from -6.74 to -7.46 kcal/mol, which were more favorable than the standard inhibitor erlotinib (B232) in the same study. nih.gov These favorable interactions are often a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular dynamics simulations are often employed following docking to assess the stability of the predicted ligand-protein complex over time. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can provide insights into the stability of the protein-ligand complex. nih.gov
Interactive Table: Predicted Interactions of Quinazoline Derivatives with EGFR Active Site
| Compound Type | Interacting Residues (EGFR) | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 4-anilino quinazolines | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 | -6.74 to -7.46 nih.gov |
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules like this compound. These methods are used to calculate various molecular properties that are not easily accessible through experimental techniques alone.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.com
A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com This can be correlated with the molecule's potential biological activity. For quinazoline derivatives, DFT calculations can map the distribution of the HOMO and LUMO orbitals. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. The HOMO-LUMO gap can also provide insights into the optical properties of the molecule, as it corresponds to the lowest energy electronic transition. schrodinger.comajchem-a.com
Interactive Table: Calculated Electronic Properties of Representative Quinazoline Derivatives (Illustrative Data)
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinazoline | -6.5 | -1.2 | 5.3 |
| 4-Amino-quinazoline | -6.2 | -1.0 | 5.2 |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using DFT methods.
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. wuxibiology.com A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and has a higher tendency to react. reddit.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the reactivity of this compound. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.
In Silico Prediction of Molecular Properties Relevant to Drug Design (excluding ADME specifics)
Beyond binding affinity, several other molecular properties are crucial for a compound's potential as a drug. In silico methods are widely used to predict these properties, guiding the design and optimization of new drug candidates. For this compound and its analogs, these predictions are vital for assessing their drug-likeness.
One of the most widely used sets of guidelines for predicting drug-likeness is Lipinski's Rule of Five. researchgate.net These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. The rules are:
Molecular weight less than 500 Daltons. researchgate.net
LogP (a measure of lipophilicity) less than 5. researchgate.net
Fewer than 5 hydrogen bond donors. researchgate.net
Fewer than 10 hydrogen bond acceptors. researchgate.net
Other important properties include:
Molar Refractivity: This property is related to the volume occupied by a molecule and its polarizability. A typical range for drug-like molecules is between 40 and 130. researchgate.net
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes.
Computational tools can quickly calculate these properties for this compound, providing an early assessment of its potential as a drug candidate.
Interactive Table: Predicted Drug-Like Properties of this compound (Illustrative Data)
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | ~303.3 g/mol | Yes |
| LogP | ~3.5 | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| Molar Refractivity | ~85 cm³/mol | Yes |
Note: These are estimated values for the parent compound and can vary with substitution.
Conformational Analysis and Energy Landscape Exploration
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a protein. This compound has several rotatable bonds, particularly in the leucine side chain, which allows it to adopt multiple conformations.
Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. This is often done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape.
Understanding the preferred conformations of this compound is crucial for molecular docking studies. Docking a single, arbitrary conformation may not yield the correct binding mode. Instead, a set of low-energy conformers should be used to increase the chances of finding the bioactive conformation – the specific 3D structure the molecule adopts when it binds to its target. nih.gov The energy landscape can reveal the flexibility of the molecule and the energy barriers between different conformations.
Advanced Analytical Methodologies in N Quinazolin 4 Ylleucine Research
Spectroscopic Characterization Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of a molecule. In the study of N-quinazolin-4-ylleucine derivatives, both ¹H NMR and ¹³C NMR are utilized. For instance, in the characterization of related quinazolinone-amino acid esters, the ¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the quinazoline (B50416) ring system, as well as signals for the protons of the leucine (B10760876) side chain. nih.gov The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are critical for assigning specific protons to their positions within the molecule. rsc.org Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, the IR spectrum would typically display characteristic absorption bands. For example, the C=O (carbonyl) stretching vibration of the quinazolinone ring is a prominent feature. chemmethod.com Other expected signals would include N-H stretching vibrations and C-H stretching from both the aromatic and aliphatic portions of the molecule. sifisheriessciences.com
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org This technique is crucial for confirming the successful synthesis of the target molecule. The mass spectrum will show a molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of the this compound derivative. rsc.org
Table 1: Spectroscopic Data for Representative Quinazolinone Derivatives
| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| Quinazolinone-amino acid esters | Aromatic protons (quinazoline), Leucine side chain protons | Aromatic carbons, Carbonyl carbon, Leucine carbons | C=O stretch, N-H stretch, C-H stretch | [M+H]⁺ | nih.gov |
| 2-Aryl-quinazolin-4(3H)-ones | Aromatic protons | Aromatic carbons, Carbonyl carbon | C=O stretch | [M+H]⁺ | mdpi.com |
Chromatographic Purification and Characterization Methods (e.g., HPLC)
Chromatographic techniques are essential for the purification and purity assessment of this compound compounds. High-Performance Liquid Chromatography (HPLC) is a key method used for this purpose.
High-Performance Liquid Chromatography (HPLC) is employed to separate the desired compound from unreacted starting materials and byproducts. nih.gov The purity of the final compound is often determined by HPLC analysis, where a single peak indicates a high degree of purity. Different column types and mobile phase compositions can be used to achieve optimal separation. For instance, reverse-phase HPLC with a C18 column is commonly used for the purification of organic molecules like quinazolinone derivatives. nih.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions.
Purification of newly synthesized compounds is often achieved through column chromatography on silica (B1680970) gel. acs.org The choice of eluent system (a mixture of solvents) is critical for effective separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. rsc.org
In Vitro Assay Methodologies for Biological Activity Evaluation (e.g., Enzyme Inhibition Assays, Cell-Based Assays)
To investigate the therapeutic potential of this compound derivatives, a variety of in vitro assays are conducted. These assays provide information on the compound's biological activity, mechanism of action, and potential as a drug candidate.
Enzyme Inhibition Assays are used to determine if a compound can inhibit the activity of a specific enzyme. For example, since many quinazoline derivatives are investigated as kinase inhibitors, assays are performed to measure the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. mdpi.com For instance, some quinazolinone derivatives have shown potent inhibitory activity against EGFR with IC₅₀ values in the nanomolar range. nih.gov
Cell-Based Assays are crucial for evaluating the effect of a compound on living cells. researchgate.netnuvisan.com These assays can provide insights into a compound's cytotoxicity, anti-proliferative effects, and mechanism of action in a more biologically relevant context.
Cytotoxicity Assays: The MTT assay is a common colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often reported as the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Anti-proliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cells. Various human cancer cell lines, such as those from breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116), are used to screen for anti-cancer activity. nih.govnih.gov
Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by a compound, assays that detect apoptosis (programmed cell death) and analyze the cell cycle are employed. nih.gov For example, flow cytometry can be used to determine if a compound induces cell cycle arrest at a particular phase or triggers apoptosis.
Table 2: In Vitro Biological Activity of Representative Quinazolinone Derivatives
| Assay Type | Target/Cell Line | Endpoint | Example Result | Reference |
| Enzyme Inhibition | EGFR Kinase | IC₅₀ | Potent inhibition observed | nih.govnih.gov |
| Enzyme Inhibition | Tubulin Polymerization | IC₅₀ | Inhibition of tubulin assembly | nih.gov |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | Significant cytotoxic effects | nih.gov |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | Dose-dependent cytotoxicity | nih.gov |
| Anti-proliferative | HepG-2 (Liver Cancer) | IC₅₀ | Growth inhibition | nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Derivatizations for Enhanced Potency and Selectivity of N-quinazolin-4-ylleucine Analogues
The development of new and efficient methods for synthesizing quinazolin-4(3H)-ones is a key area of research. researchgate.net The goal is to create diverse libraries of this compound analogues for biological screening. Derivatization strategies focus on modifying the quinazoline (B50416) core and the leucine (B10760876) side chain to improve the potency and selectivity of these compounds.
Key areas of exploration include:
Parallel Synthesis: The use of parallel synthesis techniques can accelerate the creation of a wide range of analogues. For instance, a reactive α-bromoketone intermediate can be reacted with various thioamides and thioureas to generate a library of C-4 substituted kainoid analogues. nih.gov
Structural Modifications for Selectivity: Researchers are investigating how different substituents on the quinazoline ring affect the compound's selectivity for specific biological targets. nih.gov For example, the placement of a para-carboxylic acid group on the B ring of certain quinazolin-4-one derivatives was found to be important for their activity. nih.gov Similarly, strategic modifications have led to the development of highly selective inhibitors for targets like Aurora A kinase and histone deacetylase-6 (HDAC6). nih.govnih.gov
Enhancing Potency: The introduction of specific chemical groups can significantly increase the potency of these compounds. For example, the synthesis of quinazolin-4-one derivatives with a hydroxamic acid moiety resulted in potent HDAC6 inhibitors with nanomolar IC50 values. nih.gov One such derivative, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, demonstrated an IC50 of 8 nM. nih.gov
Identification and Validation of New Biological Targets and Pathways
A crucial aspect of future research is to identify and validate new biological targets for this compound and its derivatives. This involves understanding the molecular mechanisms through which these compounds exert their effects. Quinazolinones have been shown to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and other diseases. nih.govnih.govnih.gov
Current and future research focuses on:
Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Aurora kinases. nih.govnih.govnih.gov Future work will likely explore the inhibition of other kinases implicated in disease.
HDAC Inhibition: As mentioned, certain quinazolin-4-one derivatives are potent and selective HDAC6 inhibitors, suggesting their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Further investigation into their effects on other HDAC isoforms is warranted.
DNA Gyrase Inhibition: N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics. nih.gov
Phosphodiesterase (PDE) Inhibition: Molecular docking studies have suggested that phosphodiesterase B1 (PDEB1) could be a key target for some quinazolin-4(3H)-one derivatives with anti-leishmanial activity. nih.gov
Design and Synthesis of Hybrid Molecules and Multifunctional Agents incorporating the this compound Scaffold
A promising strategy in drug discovery is the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores. This approach aims to develop multifunctional agents with improved efficacy or the ability to hit multiple targets simultaneously.
Examples of this approach include:
Quinazolinone-Thiazolidinone Hybrids: The combination of quinazoline and 4-thiazolidinone (B1220212) scaffolds has yielded compounds with potential anticancer activity. researchgate.net
Quinazolinone-Morpholine Hybrids: A series of quinazolin-4(3H)-one-morpholine hybrids have been synthesized and evaluated as potential anti-lung cancer agents. nih.gov
Quinazolinone-Coumarin/Furan/Triazole/Thiadiazole Hybrids: Hybrid molecules containing a quinazolinone ring linked to various heterocyclic systems like coumarin, furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) have shown potent urease inhibitory activity. nih.gov
Quinazolinone-Naphthoquinone Hybrids: The hybridization of naphthoquinone moieties with other scaffolds is a known strategy for developing new anticancer agents. mdpi.com
Application of Advanced Computational Modeling for Rational Drug Design and Optimization
Computational tools are becoming indispensable in the rational design and optimization of this compound analogues. These methods help in understanding structure-activity relationships (SAR) and predicting the properties of new compounds before their synthesis.
Key computational approaches include:
Molecular Docking: This technique is used to predict the binding mode of a ligand to its target protein, providing insights into the interactions that are crucial for activity. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes and provide a more dynamic picture of the binding interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent analogues. mdpi.com
ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in the early identification of drug candidates with favorable pharmacokinetic profiles. nih.govnih.gov
Strategies for Overcoming Drug Resistance Mechanisms (e.g., Antibiotic Resistance, Cancer Drug Resistance)
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.govyoutube.com The development of this compound derivatives that can overcome resistance mechanisms is a critical area of research.
Strategies being explored include:
Evading Efflux Pumps: In cancer, multidrug resistance is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Research is focused on designing quinazoline derivatives that are not substrates for these pumps. nih.gov For example, certain benzo[a]quinolizin-4-one derivatives have been shown to reverse drug resistance in lung cancer cells by increasing intracellular drug accumulation without being P-gp substrates. nih.gov
Targeting Novel Pathways: By identifying and targeting novel biological pathways that are not affected by existing resistance mechanisms, new quinazoline-based drugs could be effective against resistant strains of bacteria or cancer cells. nih.gov
Combination Therapy: The unique structure of quinazolin-4(3H)-one derivatives allows for their potential use in combination with other antimicrobial or anticancer agents to enhance their pharmacological effect and prevent the emergence of resistance. eco-vector.com
Inhibiting Biofilm Formation: Some quinazolin-4(3H)-one derivatives have shown the ability to inhibit biofilm formation, which is a key virulence factor and a mechanism of antibiotic resistance in bacteria. researchgate.net
Q & A
Q. What experimental protocols are recommended for synthesizing N-quinazolin-4-ylleucine with high purity, and how can intermediates be characterized effectively?
Methodological Answer:
- Synthesis Optimization : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected leucine derivatives and quinazolin-4-amine precursors. Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy .
- Characterization : Employ LC-MS for intermediate verification and H/C NMR to confirm regioselectivity. Purity ≥95% should be validated via HPLC with a C18 reverse-phase column (gradient: 10–90% acetonitrile in 0.1% TFA) .
Q. How can researchers design assays to evaluate the enzymatic inhibition potential of this compound against kinase targets?
Methodological Answer:
- Kinase Assay Design : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or mTOR) at physiological ATP concentrations (1 mM). Include controls for non-specific binding (e.g., staurosporine) .
- Data Validation : Calculate IC values using nonlinear regression (GraphPad Prism) and validate with radiolabeled P-ATP assays for high-conflict results .
Advanced Research Questions
Q. How should contradictory data on this compound’s cellular permeability be resolved across different in vitro models?
Methodological Answer:
- Variable Analysis : Compare permeability assays (e.g., Caco-2 vs. PAMPA) under standardized pH (6.5–7.4) and temperature (37°C). Adjust for membrane lipid composition differences using artificial bilayers with defined phosphatidylcholine ratios .
- Confounding Factors : Quantify efflux transporter activity (e.g., P-glycoprotein) via verapamil inhibition controls. Cross-reference with LC-MS/MS intracellular metabolite quantification .
Q. What computational strategies are effective for predicting the binding mode of this compound to non-canonical protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling. Validate docking poses via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate with experimental SPR (surface plasmon resonance) data to resolve force field inaccuracies .
Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across cancer cell lines?
Methodological Answer:
- Standardized Protocols : Use identical cell passage numbers (≤20), seeding densities (e.g., 5,000 cells/well), and incubation times (72 hrs). Normalize viability data to ATP-based assays (CellTiter-Glo) .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., hypoxia vs. normoxia, serum concentration). Publicly share raw data via repositories like Zenodo for reproducibility audits .
Methodological Frameworks for Research Design
Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating hypotheses about this compound’s mechanism of action?
Methodological Answer:
- FINER Application :
- Feasible : Pilot studies to confirm compound stability under assay conditions (e.g., DMSO stock solubility ≥10 mM).
- Novel : Cross-reference with PubChem BioAssay data to identify unexplored targets (e.g., FLT3 kinase).
- Ethical : Adhere to NIH Guidelines for compounds with predicted off-target effects (e.g., hERG channel binding) .
Q. How should researchers structure experiments to distinguish between on-target and off-target effects of this compound?
Methodological Answer:
- CRISPR Validation : Generate isogenic cell lines with knockout/down of the putative target (e.g., CRISPR-Cas9). Compare dose-response curves (EC) between wild-type and edited lines .
- Chemical Proteomics : Use affinity-based pulldown with biotinylated analogs and SILAC (stable isotope labeling) for target identification .
Data Analysis and Reproducibility
Q. What statistical methods are optimal for analyzing dose-dependent responses in this compound studies?
Methodological Answer:
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility, and what mitigation strategies exist?
Methodological Answer:
- QC Protocols : Implement in-process controls (e.g., inline FT-IR for reaction monitoring) and orthogonal purity checks (e.g., F NMR for fluorinated analogs) .
- Documentation : Adhere to FAIR data principles by publishing synthetic protocols on platforms like ChemRxiv, including raw spectra and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
